1-Methylcyclooctanol
Overview
Description
1-Methylcyclooctanol is an organic compound with the molecular formula C₉H₁₈O It is a cycloalkanol derivative where a methyl group is attached to the cyclooctane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclooctanol can be synthesized through several methods. One common approach involves the reduction of 1-methylcyclooctanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs under mild conditions, with the reducing agent being added to a solution of 1-methylcyclooctanone in an appropriate solvent like ethanol or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1-methylcyclooctanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclooctanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 1-methylcyclooctanone using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to 1-methylcyclooctane using strong reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 1-Methylcyclooctanone.
Reduction: 1-Methylcyclooctane.
Substitution: 1-Methylcyclooctyl chloride or bromide.
Scientific Research Applications
1-Methylcyclooctanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to understand the metabolism of cycloalkanols.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-methylcyclooctanol exerts its effects depends on the specific reaction or application. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the hydroxyl group is removed, and hydrogen atoms are added to the carbon atom.
Molecular Targets and Pathways:
Oxidation Pathway: Involves the formation of a carbonyl intermediate.
Reduction Pathway: Involves the addition of hydrogen atoms to the carbon atom bearing the hydroxyl group.
Comparison with Similar Compounds
Cyclooctanol: Lacks the methyl group, leading to different reactivity and physical properties.
1-Methylcyclohexanol: Has a smaller ring size, affecting its steric and electronic properties.
Properties
IUPAC Name |
1-methylcyclooctan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-9(10)7-5-3-2-4-6-8-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCICXFIRAMLYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCCCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207866 | |
Record name | Cyclooctanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59123-41-0 | |
Record name | 1-Methylcyclooctanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59123-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctanol, 1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059123410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methylcyclooctanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclooctanol, 1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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